

Application Notes and Protocols: LASSBio-1135 in the Partial Sciatic Ligation Model

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Compound of Interest

Compound Name: LASSBio-1135

Cat. No.: B1674533

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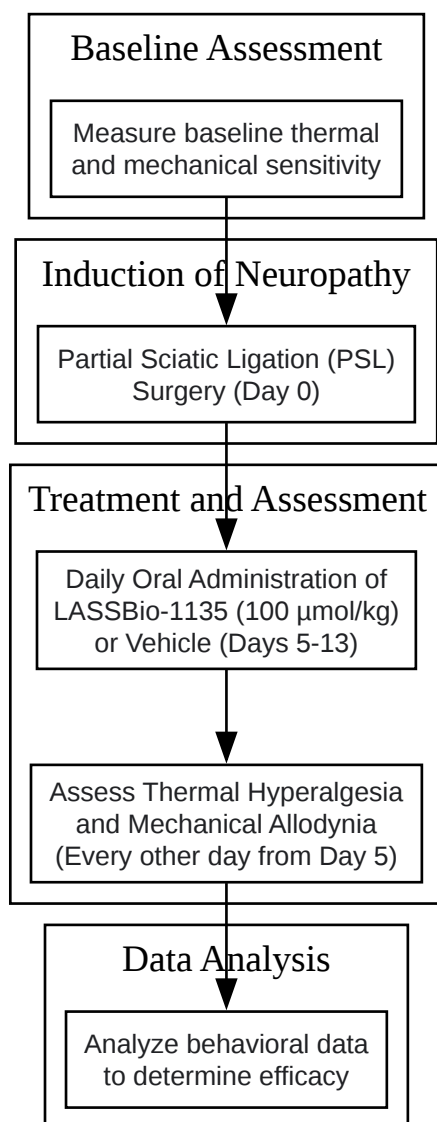
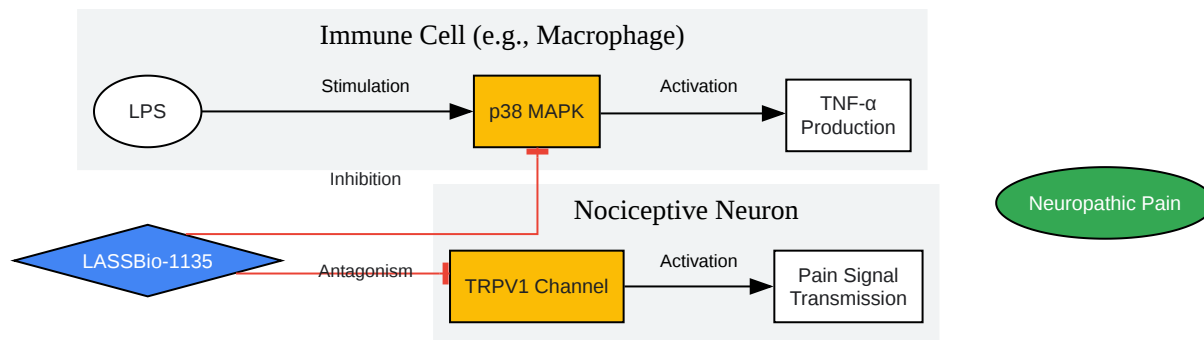
For Researchers, Scientists, and Drug Development Professionals

Introduction

LASSBio-1135 is a novel, orally active compound demonstrating significant potential in the management of chronic pain.^{[1][2][3]} As an imidazo[1,2-a]pyridine derivative, it functions as a multi-target agent, primarily as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and as an inhibitor of Tumor Necrosis Factor-alpha (TNF- α) production.^{[1][2][3][4][5]} This dual action targets both neuronal sensitization and neuroinflammation, key components in the pathogenesis of neuropathic pain.^{[1][2]} The partial sciatic ligation (PSL) model in rodents is a widely accepted preclinical model that mimics many of the symptoms of human neuropathic pain, including thermal hyperalgesia and mechanical allodynia.^{[6][7][8][9]} These application notes provide detailed protocols for utilizing **LASSBio-1135** in the PSL model to evaluate its therapeutic efficacy.

Mechanism of Action

LASSBio-1135 exerts its analgesic effects through a dual mechanism of action. It directly inhibits the activation of TRPV1, a key ion channel involved in the transmission of thermal pain signals.^{[1][2][3][4]} Additionally, it suppresses the production of the pro-inflammatory cytokine TNF- α by inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.^{[1][2]} This reduction in TNF- α helps to dampen the inflammatory cascade that contributes to the maintenance of neuropathic pain states.^{[1][2]}



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